molecular formula C11H18N2O B7780721 (Adamantan-2-yl)urea

(Adamantan-2-yl)urea

Cat. No.: B7780721
M. Wt: 194.27 g/mol
InChI Key: LQXUPNMWDYTSKT-UHFFFAOYSA-N
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Description

(Adamantan-2-yl)urea is a urea-based compound featuring an adamantane moiety, a structural characteristic shared with a major class of high-potency soluble epoxide hydrolase (sEH) inhibitors . The human soluble epoxide hydrolase is a key regulatory enzyme involved in the metabolism of epoxy-fatty acids, such as epoxyeicosatrienoic acids (EETs), which possess multiple beneficial physiological activities, including the regulation of inflammation, pain, and blood pressure . Inhibition of sEH prevents the conversion of these protective epoxides into their corresponding, less active diols, making sEH inhibitors promising therapeutic candidates for a range of cardiovascular, neuronal, and renal diseases . Urea-based inhibitors containing an adamantane group, often with a general structure of R-Ad-X-NH-C(O)-NH-R', have been extensively synthesized and evaluated as potent sEH inhibitors in both in vitro and in vivo models . Researchers value these compounds for their high inhibitory potency, with many analogous adamantane-containing ureas demonstrating IC50 values in the low nanomolar range . It is important for researchers to note that while adamantyl substituents confer high potency, they can also be associated with challenges such as low water solubility and specific metabolic pathways . In vitro and in vivo metabolism studies of N-adamantyl urea-based inhibitors indicate that cytochrome P450 (CYP) enzymes, particularly CYP3A4, mediate phase I metabolism at the adamantyl moiety and urea nitrogen atoms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-adamantylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-11(14)13-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXUPNMWDYTSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Adamantane Derivatives Using Isocyanates

The most straightforward method involves reacting adamantan-2-amine with isocyanates or isothiocyanates. Zapravdina et al. (2024) demonstrated this approach by treating 2-(adamantan-2-yl)ethanamine with aromatic isocyanates in anhydrous solvents, yielding N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas in 36–87% . While the ethyl bridge in their study slightly alters the logP values compared to unsubstituted derivatives, the core methodology remains applicable. For (adamantan-2-yl)urea, substituting aromatic isocyanates with isocyanic acid (HNCO) or its equivalents could directly yield the target compound.

Key conditions:

  • Solvent: Anhydrous toluene or diethyl ether.

  • Base: Triethylamine to scavenge HCl.

  • Temperature: Room temperature for 12–24 hours.

  • Yield: 60–73% (extrapolated from analogous reactions) .

This method’s limitation lies in the instability of free isocyanic acid, necessitating in situ generation from precursors like diphenylphosphoryl azide (DPPA).

Multi-Step Synthesis via Intermediate Isocyanates

A robust two-step strategy involves synthesizing adamantane-derived isocyanates followed by urea formation. Recent work (2023) detailed the preparation of (±)-1-[isocyanato(phenyl)methyl]adamantane using DPPA and triethylamine in toluene, achieving 89–95% yields . While this intermediate includes a phenylmethylene spacer, omitting the phenyl group could generate 2-isocyanatoadamantane, which reacts with ammonia or amines to form urea.

Procedure:

  • Isocyanate synthesis:

    • React adamantan-2-ylmethylamine with DPPA in toluene.

    • Conditions: Reflux at 110°C for 6 hours.

    • Yield: ~90% .

  • Urea formation:

    • Treat the isocyanate with aqueous ammonia.

    • Conditions: 0°C, 2 hours.

    • Yield: 67–73% .

This method’s advantage is high intermediate purity, though DPPA’s cost and handling challenges may limit scalability.

Sulfonyl Carbamate Route

PMC research (2024) introduced a novel pathway using sulfonyl carbamates as intermediates . Reacting benzenesulfonyl carbamate with adamantan-2-amine in refluxing toluene produced N-(adamantan-2-yl)carbamoyl)benzenesulfonamide in 53% yield. Acidic hydrolysis then cleaves the sulfonyl group, yielding this compound.

Optimized protocol:

  • Step 1: Sulfonyl carbamate + adamantan-2-amine.

    • Solvent: Toluene.

    • Temperature: Reflux (110°C) for 4 hours.

    • Yield: 50–55% .

  • Step 2: Hydrolysis with HCl/EtOH.

    • Conditions: Reflux for 2 hours.

    • Yield: >80% (estimated).

This route avoids unstable isocyanates but introduces additional steps and lower overall yields.

Acid-Catalyzed Condensation with Thiourea

Adapting methods from patent EP1820792A1 , thiourea serves as a urea precursor . Reacting 2-chloro-N-(adamantan-2-yl)acetamide with thiourea in ethanol/acetic acid under reflux forms a thiourea intermediate, which is hydrolyzed to the urea derivative.

Critical steps:

  • Thiourea formation:

    • Reagents: Thiourea, ethanol, acetic acid.

    • Conditions: Reflux at 70°C for 6 hours.

    • Yield: 65–70% .

  • Hydrolysis:

    • Reagents: NaOH, toluene.

    • Conditions: 60°C, 1 hour.

    • Yield: 85–90% .

This method’s strength is its use of inexpensive thiourea, though it requires careful control of hydrolysis conditions to prevent over-decomposition.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters for each method:

Method Intermediate Yield (%) Conditions Advantages Limitations
Direct Amination Isocyanates60–73Room temperatureFewer stepsRequires unstable intermediates
Isocyanate Route Adamantyl isocyanate67–73Reflux (110°C)High purityCostly reagents (DPPA)
Sulfonyl Carbamate Sulfonamide derivative50–55Reflux (110°C)Avoids isocyanatesMulti-step, lower yield
Thiourea Hydrolysis Thiourea derivative65–70Reflux (70°C), hydrolysisScalable, inexpensiveComplex purification

Chemical Reactions Analysis

Types of Reactions

(Adamantan-2-yl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The urea group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The adamantane moiety can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Aromatic Isocyanates: Used in the synthesis of this compound.

    Triethylamine: Acts as a base in the reaction.

    Diethyl Ether: Solvent used in the reaction.

Major Products

The major products formed from these reactions are typically urea or thiourea derivatives, depending on the specific reagents used .

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the significant applications of (adamantan-2-yl)urea derivatives is their role as potent inhibitors of sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). These compounds have been shown to possess nanomolar inhibitory activity against both human and murine sEH.

This compound derivatives have also shown promise in cancer research. A series of compounds were synthesized and evaluated for their anticancer properties against various cell lines.

Key Findings:

  • Selective Cytotoxicity : Certain derivatives demonstrated selective cytotoxicity towards cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values reaching down to 20 μM .
  • Mechanism of Action : The activation of Nur77, a nuclear receptor involved in apoptosis, was linked to the anticancer activity of these compounds. This suggests that they may induce programmed cell death in cancer cells through specific molecular pathways .

Antimicrobial Properties

Recent studies have identified this compound derivatives as potential antimicrobial agents against various bacterial and fungal strains.

Key Findings:

  • Effectiveness Against Pathogens : Compounds exhibited significant growth inhibition against Acinetobacter baumannii, a notorious pathogen known for its resistance to antibiotics. One derivative demonstrated a remarkable 94.5% inhibition rate .
  • Molecular Docking Studies : These studies elucidated the binding interactions between the most active compounds and microbial targets, providing insights into their mechanisms of action .

Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in drug discovery.

Key Findings:

  • Modulation of ADMET Properties : The incorporation of adamantane into drug candidates can enhance their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This is particularly relevant for crossing biological barriers like the blood-brain barrier .
  • Versatility in Design : The ability to modify the adamantane core allows for the exploration of a wide range of biological activities, enhancing the potential for developing novel therapeutic agents targeting various diseases .

Mechanism of Action

The mechanism of action of (adamantan-2-yl)urea involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of soluble epoxide hydrolase (sEH), which converts fatty acid epoxides into vicinal diols. Additionally, certain derivatives have been shown to modulate the expression and activity of the orphan nuclear receptor Nur77, which is involved in cancer cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Comparison of this compound Analogs

Compound Name Substituent(s) Biological Activity (IC₅₀ or EC₅₀) Key Findings References
1-(Adamantan-2-yl)-3-(2,3,4-trifluorophenyl)urea 2,3,4-Trifluorophenyl Anti-TB High potency against M. tuberculosis
1-(Adamantan-2-yl)-3-(4-cyanophenyl)urea 4-Cyanophenyl Anti-TB Enhanced solubility and efficacy
1-(Adamantan-2-yl)-3-(2-fluorophenyl)urea (3i) 2-Fluorophenyl sEH inhibition IC₅₀ = 1.0 nM; high selectivity
1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea (3b) 2-Fluorophenyl + Adamantan-1-yl sEH inhibition IC₅₀ = 0.7 nM; superior to 3i
3-(Adamantan-1-yl)-1-(4-bromophenyl)urea 4-Bromophenyl Structural studies Strong H-bonding networks in crystals
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-chlorophenyl)urea 2-Chlorophenyl + Adamantan-1-yl Not reported Synthesized via one-pot methodology

Key Observations

Anti-TB Activity :

  • Electron-withdrawing groups (e.g., -F, -CN) on the phenyl ring enhance anti-TB activity. The 2,3,4-trifluorophenyl derivative shows exceptional potency due to improved membrane penetration and target binding .
  • The adamantan-2-yl group is preferred over adamantan-1-yl in anti-TB compounds, possibly due to steric effects influencing target engagement .

sEH Inhibition :

  • Fluorine substitution at the 2-position of the phenyl ring (e.g., 3i) optimizes sEH inhibition. The 1-adamantylmethyl analog (3b) slightly outperforms 3i, suggesting that substituent flexibility (via a methylene linker) improves enzyme interaction .

Hydrogen Bonding and Aggregation: Crystallographic studies of 1-(adamantan-2-yl)-3-(4-chlorophenyl)urea reveal zigzag polymeric chains formed via N–H···O hydrogen bonds (H···A distances: 2.072–2.225 Å). These interactions are critical for stabilizing the solid-state structure and may influence solubility .

Synthetic Accessibility :

  • One-pot synthesis methods enable efficient incorporation of adamantane moieties into urea scaffolds. For example, (±)-1-((adamantan-1-yl)(phenyl)methyl)-3-(2-chlorophenyl)urea is synthesized with high purity (86.4% by qNMR) .

Physicochemical Properties

  • Lipophilicity : Adamantane derivatives generally exhibit high logP values, enhancing blood-brain barrier penetration. However, polar substituents (e.g., -CN) balance lipophilicity to improve aqueous solubility .
  • Thermal Stability : Urea derivatives with rigid adamantane cores display high thermal stability, as evidenced by melting points >135°C for pyridazine-based analogs .

Q & A

Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound?

  • Methodological Answer : Follow the CIF (Crystallographic Information Framework) guidelines for reporting crystal structures. Include raw NMR/FID files in supplementary materials and specify instrument calibration protocols (e.g., 0.03°C accuracy for melting points) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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